molecular formula C9H16ClF2NO2 B2552310 (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride CAS No. 2411193-09-2

(R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride

Cat. No.: B2552310
CAS No.: 2411193-09-2
M. Wt: 243.68
InChI Key: PXWFSBDLLYXHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.68 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride typically involves the reaction of ®-2-amino-2-(4,4-difluorocyclohexyl)acetic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-amino-2-(4-fluorocyclohexyl)acetate hydrochloride
  • ®-Methyl 2-amino-2-(4,4-dichlorocyclohexyl)acetate hydrochloride
  • ®-Methyl 2-amino-2-(4,4-dibromocyclohexyl)acetate hydrochloride

Uniqueness

®-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFSBDLLYXHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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